

(5-Methyl-3-isoxazolyl)methylamine as a pharmacophore

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Compound of Interest

Compound Name:	(5-Methyl-3-isoxazolyl)methylamine
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An In-Depth Technical Guide on the **(5-Methyl-3-isoxazolyl)methylamine** Pharmacophore

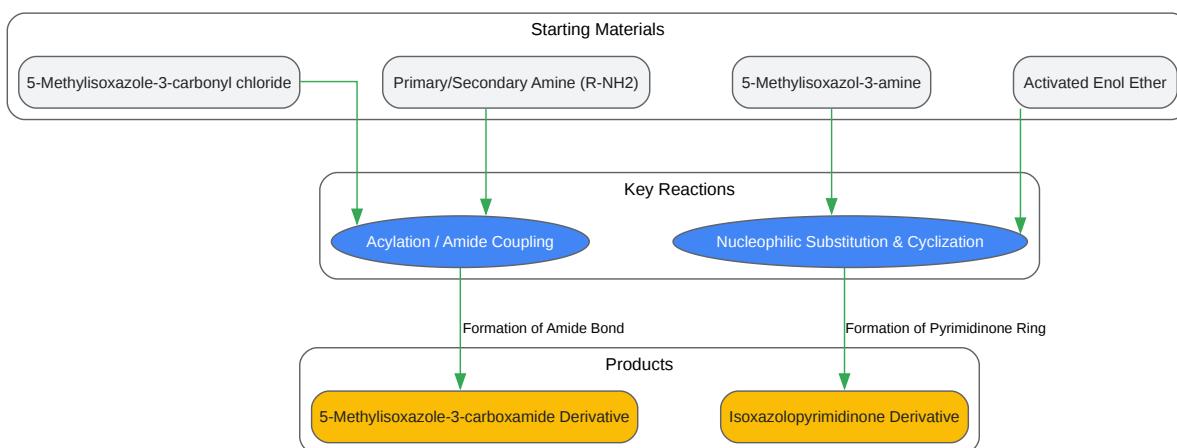
Introduction

The isoxazole ring is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse biological activities.^[1] As a "bioisostere" of other functional groups, it offers a unique combination of electronic properties, metabolic stability, and synthetic accessibility. The **(5-Methyl-3-isoxazolyl)methylamine** scaffold, in particular, serves as a crucial pharmacophore—the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. Its derivatives have been investigated for a wide range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents.^[1] This guide provides a comprehensive technical overview of the **(5-Methyl-3-isoxazolyl)methylamine** core, focusing on its synthesis, structure-activity relationships (SAR), biological targets, and the experimental methodologies used for its evaluation.

Synthesis of Derivatives

The synthesis of derivatives based on the (5-Methyl-3-isoxazolyl) core typically involves the modification of functional groups attached to the isoxazole ring. A common strategy is the acylation of an amine precursor or the reaction of an activated carboxylic acid with various amines.

For instance, 5-methylisoxazole-3-carboxamide derivatives can be synthesized from 5-methylisoxazole-3-carbonyl chloride by reacting it with a diverse range of aromatic or aliphatic amines.[2] Another approach involves the reaction of 5-methylisoxazol-3-amine with activated enol ethers, which can lead to the formation of isoxazolyl enamines or, after cyclization, isoxazolopyrimidinones. The synthesis of more complex structures, such as those targeting specific kinases, may involve multi-step sequences including Suzuki reactions to build aryl-aryl bonds, followed by functional group manipulations like ester hydrolysis and Mitsunobu reactions.[3]



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Caption: General synthetic workflows for (5-Methyl-3-isoxazolyl) derivatives.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the **(5-Methyl-3-isoxazolyl)methylamine** scaffold have demonstrated a wide spectrum of biological activities. The nature and position of substituents on the isoxazole ring and its appended functionalities critically influence potency and selectivity.

Antimicrobial and Antitubercular Activity

Several 5-methylisoxazole-3-carboxamide derivatives have been evaluated for their activity against *Mycobacterium tuberculosis* and other bacteria.^[2] Compounds with specific substitutions showed significant antitubercular activity, with Minimum Inhibitory Concentrations (MIC) in the low micromolar range. For example, derivatives 10 and 14 (structures not shown) were identified as having significant activity against the H37Rv strain of *M. tuberculosis*.^[2] Similarly, certain derivatives exhibited notable antibacterial activity against *Bacillus subtilis* and *Escherichia coli*.^[2] Other studies have reported antifungal properties of isoxazole derivatives against species like *Aspergillus niger* and *Candida albicans*.^[4]

Compound ID	Target Organism	Activity (MIC, μM)	Reference
9	<i>M. tuberculosis</i> H37Rv	6.25	[2]
10	<i>M. tuberculosis</i> H37Rv	3.125	[2]
13	<i>M. tuberculosis</i> H37Rv	6.25	[2]
14	<i>M. tuberculosis</i> H37Rv	3.125	[2]
9, 13, 19, 20	<i>B. subtilis</i> / <i>E. coli</i>	6.25	[2]
15, 17	<i>B. subtilis</i> / <i>E. coli</i>	12.5	[2]

Enzyme Inhibition

The isoxazole motif is present in several potent and selective enzyme inhibitors.

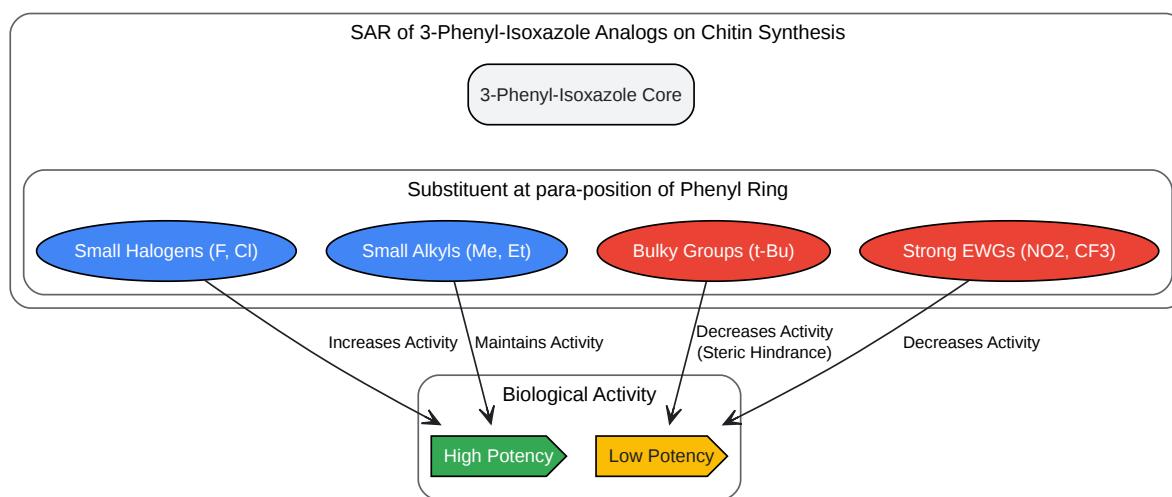
FLT3 Kinase: A series of 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues were designed as inhibitors of FMS-like Tyrosine Kinase 3 (FLT3), a target in acute myeloid

leukemia (AML).^[5] Compound 7d emerged as a highly potent inhibitor with an IC₅₀ of 106 nM and demonstrated excellent selectivity over other kinases.^[5]

Compound ID	Target Enzyme	Activity (IC ₅₀)	Reference
7d	FLT3	106 nM	[5]

Cyclooxygenase-2 (COX-2): The drug Valdecoxib, chemically known as 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, is a potent and selective inhibitor of the COX-2 enzyme, highlighting the importance of the 3,5-disubstituted isoxazole core in designing anti-inflammatory agents.^[6]

Chitin Synthesis: In the field of agrochemicals, 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles have been identified as inhibitors of chitin synthesis.^[7] SAR studies revealed that the introduction of small alkyl or halogen groups at the para-position of the 3-phenyl ring enhanced activity, while bulky or strongly electron-withdrawing groups led to a significant decrease in potency.^{[7][8]}

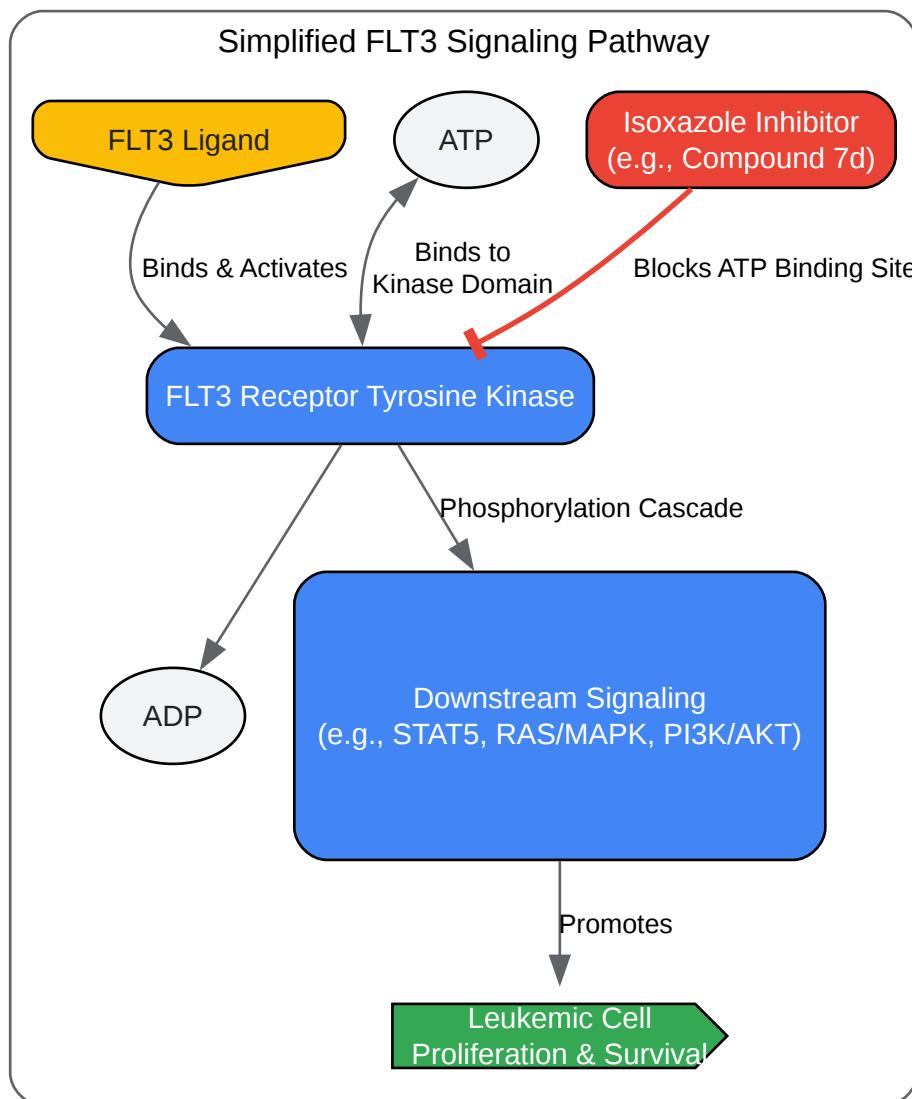


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Caption: Structure-Activity Relationship (SAR) logic for 3-phenyl-isoxazole analogs.

Targeting Nuclear Receptors and Viruses

Trisubstituted isoxazoles have been developed as selective allosteric ligands for the Retinoid-related orphan receptor gamma t (ROR γ t), a key therapeutic target for autoimmune diseases. [3] SAR studies showed that a hydrogen bond-donating heterocycle at the C-5 position of the isoxazole significantly increased potency.[3] Furthermore, novel isoxazole-based small molecules have been identified that target Zika virus (ZIKV) infections, demonstrating the scaffold's versatility in antiviral drug discovery.[9]



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Caption: Inhibition of the FLT3 signaling pathway by an isoxazole derivative.

Experimental Protocols

Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

This assay is a standard colorimetric method used to determine the Minimum Inhibitory Concentration (MIC) of compounds against *Mycobacterium tuberculosis*.[\[2\]](#)

- Preparation: A 96-well microplate is prepared with serial dilutions of the test compounds in a suitable broth medium (e.g., Middlebrook 7H9).
- Inoculation: Each well is inoculated with a standardized suspension of *M. tuberculosis* H37Rv strain. Control wells (no drug) are included.
- Incubation: The plate is incubated at 37°C for a period of 5-7 days.
- Assay Development: A solution of Alamar Blue reagent is added to each well, and the plate is re-incubated for 24 hours.
- Reading: The color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Antifungal Susceptibility: Cup Plate Method

This diffusion method provides a qualitative or semi-quantitative measure of antifungal activity.

- Medium Preparation: A suitable agar medium (e.g., Sabouraud Dextrose Agar) is prepared, sterilized, and poured into sterile Petri dishes.
- Inoculation: The agar surface is uniformly inoculated with a standardized suspension of the test fungus (e.g., *A. niger*, *C. albicans*).
- Well Creation: Sterile cork borers are used to create uniform wells or "cups" in the agar.

- Compound Application: A defined volume of the test compound, dissolved in a suitable solvent (e.g., DMF), is added to each well. A solvent control and a standard antifungal agent (e.g., griseofulvin) are also tested.
- Incubation: The plates are incubated at an appropriate temperature (e.g., 28°C) for 24-48 hours.
- Measurement: The diameter of the zone of inhibition (the clear area around the well where fungal growth is prevented) is measured in millimeters. A larger diameter indicates greater antifungal activity.

In Vitro Kinase Inhibition Assay (e.g., FLT3)

Biochemical assays are used to measure the direct inhibitory effect of a compound on a specific enzyme.^[5]

- Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains the purified kinase enzyme (e.g., recombinant human FLT3), a specific substrate (e.g., a synthetic peptide), and ATP in a buffered solution.
- Compound Addition: Test compounds are added to the wells at various concentrations.
- Reaction Initiation & Incubation: The kinase reaction is initiated, often by the addition of ATP, and the plate is incubated at a controlled temperature (e.g., 30°C) for a specific time.
- Detection: The amount of substrate phosphorylation is quantified. This can be done using various methods, such as radioactivity (if using ^{32}P -ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection (e.g., ELISA).
- Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the data to a dose-response curve.

Conclusion

The **(5-Methyl-3-isoxazolyl)methylamine** scaffold is a privileged pharmacophore in modern drug discovery. Its synthetic tractability allows for the creation of large libraries of diverse compounds. The extensive research into its derivatives has led to the identification of potent agents against a variety of biological targets, including bacteria, fungi, viruses, and key human enzymes involved in cancer and inflammation. The structure-activity relationship studies consistently demonstrate that subtle modifications to the substitution pattern can lead to significant changes in biological activity and selectivity. This core will undoubtedly continue to be a fertile ground for the development of novel therapeutic agents.

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